molecular formula C7H15NO2 B2490735 2-(Methoxymethyl)-2-methylmorpholine CAS No. 1467105-42-5

2-(Methoxymethyl)-2-methylmorpholine

Cat. No. B2490735
CAS RN: 1467105-42-5
M. Wt: 145.202
InChI Key: FSALVRVLCSTUBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related morpholine derivatives involves reactions of aromatic aldehydes with cyanothioacetamide and ethyl cyanoacetate in the presence of N-methylmorpholine. This process yields N-methylmorpholinium 4-aryl-3,5-dicyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinethiolates, crucial intermediates for further chemical modifications. The molecular and crystal structure of a closely related compound, 4,5-trans-3,5-dicyano-4-(2-methoxyphenyl)-2-methylthio-6-oxo-1,4,5,6-tetrahydropyridine, was studied using X-ray diffraction analysis, providing insights into the structural aspects of these reactions (Krivokolysko et al., 2001).

Molecular Structure Analysis

Molecular structure analysis of morpholine derivatives, including those related to 2-(Methoxymethyl)-2-methylmorpholine, reveals complex interactions and tautomeric forms. For instance, compounds exhibiting keto-amine tautomerism with strong intramolecular N-H...O hydrogen bonding, highlight the versatility of morpholine derivatives in chemical synthesis and the importance of molecular structure in determining their reactivity and properties (Odabaşoǧlu et al., 2003).

Chemical Reactions and Properties

This compound and its derivatives participate in various chemical reactions, illustrating their broad utility in organic synthesis. For example, the Pd(II)-catalyzed double cyclization of 1,2-diarylethynes demonstrates the capability of morpholine derivatives to undergo complex transformations, leading to the synthesis of tetracyclic compounds. The 2-(methoxycarbonyl)ethyl group serves as a removable N-protecting group, showcasing the chemical versatility of these compounds (Ha et al., 2015).

Scientific Research Applications

Microwave-Assisted Regioselective Ring Opening

Stankovic, D’hooghe, and de Kimpe (2010) developed a synthetic protocol for LiAlH(4)-promoted reduction of non-activated aziridines under microwave conditions, utilizing compounds including 2-(methoxymethyl)-aziridines. This process led to the creation of isopropylamines or 1-methoxypropan-2-amines, showcasing the utility of 2-(methoxymethyl)-2-methylmorpholine in the synthesis of complex organic compounds (Stankovic, D’hooghe, & de Kimpe, 2010).

Catalytic Methylation in Drug Synthesis

Yadav and Salunke (2013) investigated the catalytic methylation of 2-naphthol using dimethyl carbonate, where 2-methoxynaphthalene, a derivative relevant in the synthesis of the drug naproxen, was a key intermediate. This study highlights the role of methoxy derivatives in pharmaceutical synthesis (Yadav & Salunke, 2013).

Synthesis of Non-Steroidal Anti-Inflammatory Agents

Xu and He (2010) described a method to synthesize 2-bromo-6-methoxynaphthalene, a crucial intermediate in the production of anti-inflammatory drugs like nabumetone and naproxen. Their work illustrates the importance of methoxy-containing compounds in the development of important medical treatments (Xu & He, 2010).

Biocompatible Polymer Synthesis

Madsen et al. (2011) reported the synthesis of fluorescently labeled biocompatible polymers using 2-(methacryloyloxy)ethyl phosphorylcholine (MPC), where this compound derivatives played a role in the polymerization process. This application demonstrates the compound's significance in creating materials for biomedical applications (Madsen, Warren, Armes, & Lewis, 2011).

properties

IUPAC Name

2-(methoxymethyl)-2-methylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-7(6-9-2)5-8-3-4-10-7/h8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSALVRVLCSTUBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCO1)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.